3-(3,4-Dihydroxyphenyl)-2-oxopropyl caffeate
Overview
Description
3-(3,4-Dihydroxyphenyl)-2-oxopropyl caffeate, also known as 3,4-Dihydroxyphenacyl caffeate, is an aromatic ketone . It has a formula of C17H14O7 and an average mass of 330.292 . The IUPAC name for this compound is [2-(3,4-dihydroxyphenyl)-2-oxoethyl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate .
Molecular Structure Analysis
The molecular structure of 3-(3,4-Dihydroxyphenyl)-2-oxopropyl caffeate can be represented by the SMILES notation: O(CC(=O)C1=CC(O)=C(O)C=C1)C(=O)\C=C\C2=CC(O)=C(O)C=C2 .Scientific Research Applications
Bio-antimutagen Properties
3-(3,4-Dihydroxyphenyl)-2-oxopropyl caffeate, identified as petasiphenol, has demonstrated bio-antimutagenic properties. Isolated from scapes of Petasites japonicum, petasiphenol showed activity against UV-induced mutagenic E. coli, particularly in the presence of soybean oil (glyceride) (Iriye et al., 1992).
Antiproliferative Effects
The compound, in the form of phenolic esters isolated from Cimicifuga racemosa rhizomes, did not show proliferative (estrogenic) effects in an estrogen-dependent MCF-7 mamma carcinoma cell line (Stromeier et al., 2005).
Interaction with Metal Cations
Research on the acid-base and UV behavior of caffeic acid (3-(3,4-dihydroxyphenyl)-propenoic acid) revealed its complex formation with various divalent metal cations like Zn2+, Cu2+, Cd2+, etc., indicating potential chelating properties (Stefano et al., 2014).
Metabolic Fate
The metabolic fate of caffeic acid, which includes 3-(3,4-dihydroxyphenyl)-2-oxopropyl caffeate, has been studied, indicating transformations such as O-methylation and dehydroxylation in the animal body (Booth et al., 1959).
Anti-inflammatory Properties
New phenolic compounds, including derivatives of 3-(3,4-dihydroxyphenyl)-2-oxopropyl caffeate, isolated from the leaves of Eucommia ulmoides Oliv., displayed modest inhibitory activities on LPS-induced NO production in macrophage cells, suggesting anti-inflammatory properties (Ren et al., 2021).
Antioxidant Activity
A study on the oxidation of caffeic acid in the presence of l-cysteine led to the isolation of an adduct, 2-S-cysteinylcaffeic acid, which exhibited slightly improved antiradical activity compared to caffeic acid (Bassil et al., 2005).
Hepatoprotective Activity
3,4-Dihydroxycinnamic acid (caffeic acid) derivatives, including 3-(3,4-dihydroxyphenyl)-2-oxopropyl caffeate, have been investigated for their hepatoprotective properties. The study suggested the importance of hydroxy substituents in the molecule's pharmacological properties (Pérez-Alvarez et al., 2001).
Catabolism by Human Colonic Microbiota
The catabolism of caffeic acid by human colonic microbiota has been studied, which is important for understanding the bioavailability and biological activities of dietary polyphenols including 3-(3,4-dihydroxyphenyl)-2-oxopropyl caffeate (Omar et al., 2020).
Microbial Synthesis
Escherichia coli was used for the biosynthesis of caffeic acid, showcasing the potential of microbial approaches in the production of phenolic compounds like 3-(3,4-dihydroxyphenyl)-2-oxopropyl caffeate (Lin & Yan, 2012).
properties
IUPAC Name |
[3-(3,4-dihydroxyphenyl)-2-oxopropyl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O7/c19-13(7-12-2-5-15(21)17(23)9-12)10-25-18(24)6-3-11-1-4-14(20)16(22)8-11/h1-6,8-9,20-23H,7,10H2/b6-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNHBRAHVFOYGK-ZZXKWVIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)COC(=O)C=CC2=CC(=C(C=C2)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1CC(=O)COC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dihydroxyphenyl)-2-oxopropyl caffeate | |
CAS RN |
145904-50-3 | |
Record name | Petasiphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145904503 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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